2,4-Dimethyloxazole-5-carboxamide

Neglected Tropical Disease Proteasome Inhibitor Medicinal Chemistry

2,4-Dimethyloxazole-5-carboxamide is a disubstituted oxazole heterocycle widely used as a synthetic intermediate. Its primary significance lies in its role as the critical 2,4-dimethyloxazole-5-carbonyl fragment in the discovery of GNF6702 (LXE408), a clinical-stage kinetoplastid proteasome inhibitor.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 132334-39-5
Cat. No. B161234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyloxazole-5-carboxamide
CAS132334-39-5
Synonyms5-Oxazolecarboxamide,2,4-dimethyl-(9CI)
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C)C(=O)N
InChIInChI=1S/C6H8N2O2/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3,(H2,7,9)
InChIKeyIVZDOEYIBDCBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2,4-Dimethyloxazole-5-carboxamide (CAS 132334-39-5): A Key Heterocyclic Building Block


2,4-Dimethyloxazole-5-carboxamide is a disubstituted oxazole heterocycle widely used as a synthetic intermediate. Its primary significance lies in its role as the critical 2,4-dimethyloxazole-5-carbonyl fragment in the discovery of GNF6702 (LXE408), a clinical-stage kinetoplastid proteasome inhibitor [1]. It is formally obtained by condensation of 2,4-dimethyl-1,3-oxazole-5-carboxylic acid, and its amide functionality distinguishes it from the acid analog, making it a versatile handle in medicinal and agrochemical research [2].

Why 2,4-Dimethyloxazole-5-carboxamide Cannot Be Replaced by Generic Oxazole Carboxamides


In the lead optimization of the kinetoplastid proteasome inhibitor series, the specific 2,4-dimethyl substitution pattern on the oxazole-5-carboxamide was not arbitrary. Replacing a furan with this dimethyloxazole ring reduced toxicity risk, while further modifications at this core yielded a 400-fold increase in intra-macrophage potency against Leishmania donovani compared to the initial lead GNF5343 [1]. Generic, unsubstituted oxazole-5-carboxamide lacks the methyl groups necessary to maintain this optimized pharmacological profile, and the amide functionality provides a distinct reactivity profile compared to the corresponding carboxylic acid [2].

Quantitative Differentiation Evidence for 2,4-Dimethyloxazole-5-carboxamide


Critical Dimethyloxazole Fragment Drives 400-Fold Potency Gain Over Initial Lead in Kinetoplastid Proteasome Inhibition

The 2,4-dimethyloxazole ring was introduced to replace a furan moiety during the optimization of the kinetoplastid proteasome inhibitor series. This key structural change, combined with other modifications, ultimately led to the clinical candidate GNF6702 and was associated with a 400-fold increase in intra-macrophage Leishmania donovani potency compared to the earlier lead compound GNF5343 [1].

Neglected Tropical Disease Proteasome Inhibitor Medicinal Chemistry

Dimethyloxazole Replacement Mitigates Toxicity Risk in Antiparasitic Series

During the hit-to-lead optimization, the replacement of a furan group with a dimethyloxazole ring was specifically carried out to reduce the risk of toxicity associated with the furan moiety. This modification, contributing to the structure of GNF6702, resulted in a compound that did not inhibit the mammalian proteasome or the growth of mammalian cells, demonstrating selectivity [1].

Drug Safety Toxicology Medicinal Chemistry

Distinct Reactivity Profile Compared to the Carboxylic Acid Analog

2,4-Dimethyloxazole-5-carboxamide (CAS 132334-39-5) presents an amide functional group, whereas its closest synthetic analog is 2,4-dimethyloxazole-5-carboxylic acid (CAS 2510-37-4). The carboxamide is a direct precursor for forming amide bonds in compounds like GNF6702, while the acid is typically used to synthesize PDE5 inhibitor analogs, such as sildenafil derivatives [1].

Synthetic Chemistry Building Block Amide Bond

Validated Application Scenarios for Procuring 2,4-Dimethyloxazole-5-carboxamide


Synthesis of Kinetoplastid Proteasome Inhibitors for Neglected Tropical Diseases

This compound is the direct building block for GNF6702 (LXE408), an oral, non-competitive, kinetoplastid-selective proteasome inhibitor. The drug is in Phase 2 clinical trials for visceral leishmaniasis and has shown efficacy in clearing parasites in murine models of Chagas disease and sleeping sickness, making the building block essential for medicinal chemistry programs targeting these neglected diseases [1][2].

Structure-Activity Relationship (SAR) Studies of Antiparasitic Leads

The 2,4-dimethyloxazole-5-carboxamide scaffold is crucial for probing SAR in kinetoplastid proteasome inhibition. Replacing the dimethyloxazole with other heterocycles has been shown to modulate potency, selectivity, and toxicity profiles, making the procurement of the pure, well-characterized building block vital for systematic SAR exploration [1].

Agrochemical Research into Novel Oxazole Carboxamides

Patent literature indicates that 2,4-disubstituted oxazole-5-carboxamide derivatives, including those with the 2,4-dimethyl substitution pattern, have been investigated for herbicidal activity, suggesting the utility of this building block in agrochemical discovery [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethyloxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.